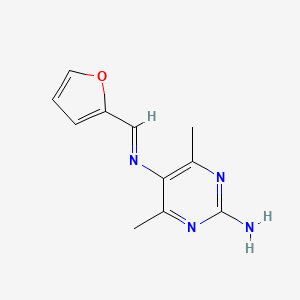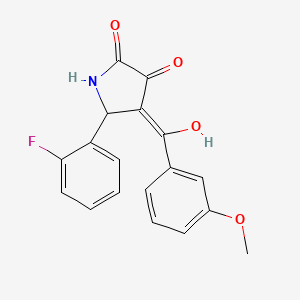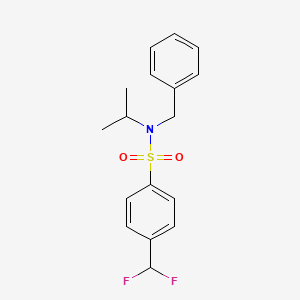![molecular formula C19H14N4O2S B13372861 6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372861.png)
6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the triazolothiadiazole ring system.
Substitution Reactions: Introducing the methoxyphenyl and benzofuran moieties.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in materials science and chemical manufacturing.
作用机制
The mechanism of action of 6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting pathways involved in cell signaling and function.
相似化合物的比较
Similar Compounds
Similar compounds include other triazolothiadiazoles with different substituents. Examples are:
- 6-(4-Chlorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Methylphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C19H14N4O2S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-11-14-5-3-4-6-15(14)25-16(11)17-20-21-19-23(17)22-18(26-19)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3 |
InChI 键 |
YDZDGHMJQVNBBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372778.png)

![[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B13372782.png)

![O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate](/img/structure/B13372789.png)
![3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B13372800.png)
![3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid](/img/structure/B13372803.png)
![5-imino-6-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13372807.png)
![5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid](/img/structure/B13372809.png)
![[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B13372820.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372826.png)
![1,3-Benzodioxol-5-yl [6-(2-thienyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]methyl ether](/img/structure/B13372828.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone)](/img/structure/B13372840.png)

